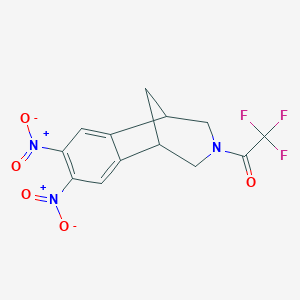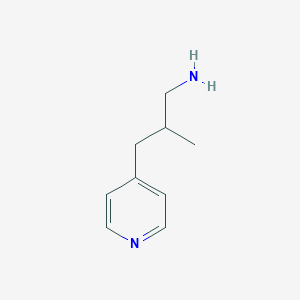
1-Bromo-2-methyldecane
Übersicht
Beschreibung
1-Bromo-2-methyldecane, also known as decyl bromide, is an organic compound with the molecular formula C11H23Br . It is a colorless liquid with a strong, sweet odor . It is insoluble in water but soluble in organic solvents .
Molecular Structure Analysis
The molecular formula of this compound is C11H23Br . It has an average mass of 235.204 Da and a monoisotopic mass of 234.098312 Da .Physical and Chemical Properties Analysis
This compound is a colorless liquid with a strong, sweet odor . It is insoluble in water but soluble in organic solvents . The molecular formula is C11H23Br, with an average mass of 235.204 Da and a monoisotopic mass of 234.098312 Da .Wissenschaftliche Forschungsanwendungen
Polymer Modification and Synthesis
1-Bromo-2-methyldecane has been employed in the modification and synthesis of various polymers. A study demonstrated the transformation of 1,2-polybutadiene into a reactive intermediate through bromination. This intermediate was further used to synthesize water-soluble brush polymers and polyelectrolyte copolymers, which exhibited ionic conducting properties and were employed as stabilizers in heterophase polymerization of styrene (Yuan et al., 2011).
Development of Thermotropic Dendrimers
Research involving the development of "Willowlike" thermotropic dendrimers incorporated the synthesis of AB2 monomers, where compounds like 13-bromo-1-(4-hydroxyphenyl)-2-(4-hydroxy-4''-p-terphenylyl)tridecane were synthesized. These compounds are essential in producing soluble hyperbranched polymers with various functional groups (Percec et al., 1994).
Electrochemical Reduction in Organic Synthesis
The compound has been used in the field of organic synthesis, particularly in electrochemical processes. For example, the controlled-potential reduction of bromoethers catalyzed by nickel(I) tetramethylcyclam led to the formation of various tetrahydrofuran derivatives, demonstrating the compound's utility in selective radical cyclization (Esteves et al., 2007).
DNA Methylation Studies
In another distinct application, bromodeoxyuridine (5-bromo-2′-deoxyuridine, a related compound) has been used in DNA replication studies. It's shown that exposure of neural stem cells to BrdU resulted in loss of global DNA methylation and glial differentiation, highlighting its impact on DNA methylation and cell differentiation research (Schneider & d’Adda di Fagagna, 2012).
Alternatives to Methyl Bromide in Pest Management
Research into alternatives to methyl bromide, a fumigant used in pest control, has been explored extensively. Studies have looked into various chemical and non-chemical methods, including the use of bromide-based compounds, to replace methyl bromide due to its ozone-depleting properties (Fields & White, 2002).
Synthesis of Organic Compounds
This compound and similar compounds have been used in the synthesis of other organic compounds. For example, the synthesis of 1-bromododecane from potassium bromide, using concentrated sulfuric acid as a catalyst, demonstrates its utility in organic compound synthesis (Heng, 2007).
Eigenschaften
IUPAC Name |
1-bromo-2-methyldecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23Br/c1-3-4-5-6-7-8-9-11(2)10-12/h11H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGVIMLEZTZTTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337945 | |
| Record name | 1-Bromo-2-methyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127839-47-8 | |
| Record name | 1-Bromo-2-methyldecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127839-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-methyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


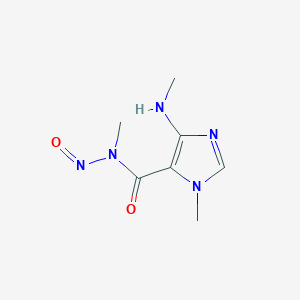


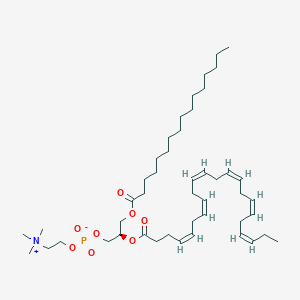
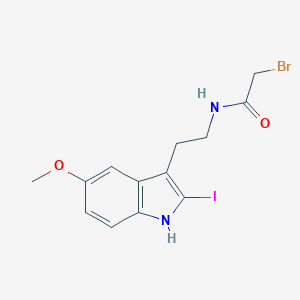
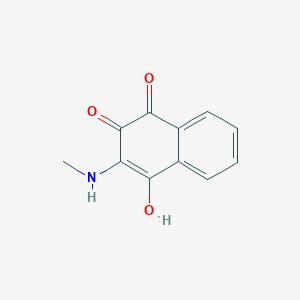
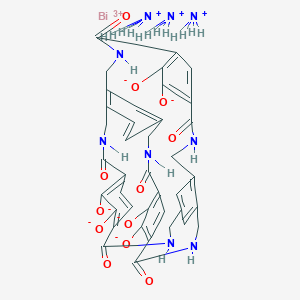


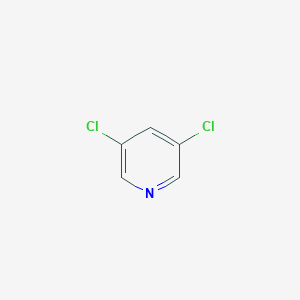
![3,5,7-Trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B137276.png)
